2-Ethyl-1-hexanol-d17

Isotopic Purity Internal Standard GC-MS

2-Ethyl-1-hexanol-d17 (CAS 202480-75-9) is a perdeuterated isotopologue of the branched eight-carbon primary alcohol 2-ethyl-1-hexanol, wherein all 17 hydrogen atoms have been substituted with the stable isotope deuterium. The compound is characterized by a molecular weight of 147.33 g/mol and a typical isotopic enrichment specification of 98 atom% D.

Molecular Formula C8H18O
Molecular Weight 147.33 g/mol
CAS No. 202480-75-9
Cat. No. B585351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-hexanol-d17
CAS202480-75-9
Synonyms(±)-2-Ethyl-1-hexanol-d17;  2-Ethyl-1-hexanol-d17;  2-Ethyl-1-hexyl Alcohol-d17;  2-Ethylhexanol-d17;  2-Ethylhexyl Alcohol-d17;  Conol 10WS-d17;  Ethylhexanol-d17;  G 301-d17;  Guerbet C8-d17;  NSC 9300-d17
Molecular FormulaC8H18O
Molecular Weight147.33 g/mol
Structural Identifiers
InChIInChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D
InChIKeyYIWUKEYIRIRTPP-MMDJZGHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1-hexanol-d17 (CAS 202480-75-9) – A High-Purity Perdeuterated Internal Standard for GC-MS Quantification and Plasticizer Research


2-Ethyl-1-hexanol-d17 (CAS 202480-75-9) is a perdeuterated isotopologue of the branched eight-carbon primary alcohol 2-ethyl-1-hexanol, wherein all 17 hydrogen atoms have been substituted with the stable isotope deuterium . The compound is characterized by a molecular weight of 147.33 g/mol and a typical isotopic enrichment specification of 98 atom% D . Its primary scientific and industrial utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the parent compound in complex matrices using gas chromatography-mass spectrometry (GC-MS), and as a labeled precursor in the development and trace analysis of non-phthalate plasticizers .

Why 2-Ethyl-1-hexanol-d17 Cannot Be Replaced by Unlabeled or Less Deuterated Analogs in Analytical Workflows


Generic substitution of 2-ethyl-1-hexanol-d17 with the unlabeled parent compound (2-ethyl-1-hexanol, CAS 104-76-7) or with analogs containing fewer deuterium atoms (e.g., 2-ethyl-1-hexanol-d5, CAS 145395-65-9) is analytically unsound for quantitative mass spectrometry applications [1]. The perdeuterated form provides a unique mass shift of +17 Da relative to the unlabeled analyte, which is critical for minimizing spectral overlap and ensuring accurate peak integration in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes . Furthermore, the high isotopic enrichment (98 atom% D) of the d17 product ensures minimal interference from the residual unlabeled compound, a factor that directly impacts the achievable limit of quantification (LOQ) and method robustness compared to lower-enrichment or partially labeled alternatives [2].

2-Ethyl-1-hexanol-d17 – Quantitative Evidence of Differentiation Versus Analogs


Isotopic Enrichment: 98 atom% D vs. Non-Deuterated Standard

2-Ethyl-1-hexanol-d17 is supplied with a minimum isotopic enrichment of 98 atom% deuterium . This value is substantially higher than the natural abundance of deuterium in the unlabeled 2-ethyl-1-hexanol (~0.015 atom%) and meets the accepted industry benchmark for stable isotope-labeled internal standards (≥98 atom%) required for reliable LC-MS/MS and GC-MS quantification [1].

Isotopic Purity Internal Standard GC-MS

Mass Difference for MS Quantification: +17 Da Shift vs. Unlabeled and d5 Analogs

The perdeuterated 2-ethyl-1-hexanol-d17 has a molecular weight of 147.33 g/mol, which represents a mass shift of +17.1 Da compared to the unlabeled compound (130.23 g/mol) [1]. This shift is significantly larger than that of the partially deuterated analog 2-ethyl-1-hexanol-d5 (135.26 g/mol, a +5.0 Da shift) .

Mass Spectrometry Internal Standard Quantification

Enhanced Oxidative Stability: Deuterated Analogs Demonstrate ~40% Improvement in Oxidation Resistance

A comparative study of ester derivatives synthesized from non-deuterated and beta-deuterated 2-ethylhexanol revealed a significant increase in oxidative stability for the deuterated products. Under Federal Test Method Standard 5308.6 conditions (air flow of 5 L/hr at 347°F with metal coupons), the fluid based on a deuterated diester exhibited approximately a 40% increase in oxidation resistance compared to the non-deuterated basestock [1].

Oxidative Stability Lubricants Plasticizers

Purity Specification: ≥95% Chemical Purity Ensures Reliable Use as a Labeled Precursor

2-Ethyl-1-hexanol-d17 is available with a minimum chemical purity of 95% . While this is comparable to or slightly lower than the 99% purity specification often found for the unlabeled, industrial-grade 2-ethyl-1-hexanol , it is important to note that the primary value driver for the deuterated compound is not its bulk chemical purity but its isotopic enrichment.

Chemical Purity Plasticizer Synthesis Internal Standard

Validated Application Scenarios for 2-Ethyl-1-hexanol-d17 Based on Quantitative Evidence


GC-MS Quantification of 2-Ethyl-1-hexanol in Environmental and Biological Matrices

The high isotopic enrichment (98 atom% D) and significant mass shift (+17 Da) of 2-ethyl-1-hexanol-d17 make it an ideal internal standard for the accurate quantification of the parent compound in complex samples. Its use corrects for matrix effects and instrument variability, ensuring method robustness for trace analysis in water, soil, or biological fluids as per established SIL-IS protocols [1].

Synthesis and Trace Analysis of Non-Phthalate Succinate Plasticizers

2-Ethyl-1-hexanol-d17 serves as a labeled building block for the preparation of deuterated succinate-based plasticizers . This enables the use of isotope dilution mass spectrometry to accurately track the migration, degradation, and environmental fate of these alternative plasticizers in polymer matrices and consumer products.

Development of High-Temperature Lubricants with Enhanced Oxidative Stability

Based on class-level evidence showing a ~40% improvement in oxidation resistance for deuterated 2-ethylhexanol-derived esters, this compound is a valuable precursor for synthesizing experimental lubricant basestocks. It allows researchers to probe the impact of deuterium incorporation on the thermal and oxidative stability of next-generation synthetic lubricants for aerospace and automotive applications [2].

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